molecular formula C19H17O2P B12808299 Benzyl diphenylphosphinate CAS No. 5573-42-2

Benzyl diphenylphosphinate

Cat. No.: B12808299
CAS No.: 5573-42-2
M. Wt: 308.3 g/mol
InChI Key: BUBAPAVHHCZZMA-UHFFFAOYSA-N
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Description

Benzyl diphenylphosphinate is an organophosphorus compound with the molecular formula C19H17P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is known for its applications in various chemical reactions and its role as a ligand in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl diphenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products Formed:

    Oxidation: Diphenylphosphine oxide.

    Reduction: Diphenylphosphine hydride.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with enzyme active sites, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the benzyl group.

    Diphenylphosphine: Contains only two phenyl groups and one hydrogen atom bonded to phosphorus.

    Benzylphosphine: Contains a benzyl group and two hydrogen atoms bonded to phosphorus.

Uniqueness: Benzyl diphenylphosphinate is unique due to the presence of both benzyl and diphenyl groups, which confer distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .

Properties

CAS No.

5573-42-2

Molecular Formula

C19H17O2P

Molecular Weight

308.3 g/mol

IUPAC Name

diphenylphosphoryloxymethylbenzene

InChI

InChI=1S/C19H17O2P/c20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

BUBAPAVHHCZZMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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